molecular formula C24H22N4O6 B2933417 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105225-44-2

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2933417
CAS RN: 1105225-44-2
M. Wt: 462.462
InChI Key: LSKZQEQOFDMZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

This compound shows promise in anticancer research due to its structural similarity to other molecules with known antitumor activities . The presence of the 1,2,4-oxadiazole moiety is particularly interesting because it’s a bioisostere for the peptide bond and is known to improve metabolic stability and enhance binding interactions with biological targets. Research could explore its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.

Drug Design and Development

The unique structure of this compound, featuring both oxadiazole and dihydropyridine groups, makes it a valuable scaffold for drug design . It could serve as a lead compound for the development of new therapeutic agents, particularly in the realm of neurodegenerative diseases and cardiovascular disorders, where dihydropyridine derivatives are often used.

Biochemical Assays

Due to its potential biological activity, this compound could be employed in various biochemical assays to test its effect on different enzymes, receptors, or ion channels. It could be particularly useful in assays related to oxidative stress and apoptosis, given its structural resemblance to compounds known to modulate these processes .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact withPeptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and cellular signaling.

Mode of Action

It’s worth noting that compounds with similar structures have shown activity as amonoamine oxidase inhibitor . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in neurotransmitter levels.

Pharmacokinetics

The molecular weight of the compound is693.7799 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and bioavailability.

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-18-9-5-4-8-17(18)25-21(29)14-28-12-6-7-16(24(28)30)23-26-22(27-34-23)15-10-11-19(32-2)20(13-15)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZQEQOFDMZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

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